3-Quinuclidinyl tropate

説明

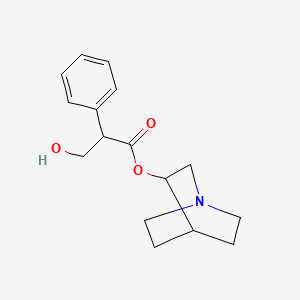

Structure

3D Structure

特性

CAS番号 |

87395-64-0 |

|---|---|

分子式 |

C16H21NO3 |

分子量 |

275.34 g/mol |

IUPAC名 |

1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C16H21NO3/c18-11-14(12-4-2-1-3-5-12)16(19)20-15-10-17-8-6-13(15)7-9-17/h1-5,13-15,18H,6-11H2 |

InChIキー |

UAOWRURGPHRVET-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |

正規SMILES |

C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |

他のCAS番号 |

165260-55-9 |

同義語 |

3-quinuclidinyl tropate 3-quinuclidinyl tropate, (R)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,S*)-isome |

製品の起源 |

United States |

Chemical Synthesis and Synthetic Methodologies for 3 Quinuclidinyl Tropate

Classical Synthetic Pathways for 3-Quinuclidinyl Tropate (B1238587)

The classical synthesis of 3-Quinuclidinyl tropate is primarily achieved through the esterification of its two main precursors: 3-quinuclidinol (B22445) and tropic acid. ontosight.ai A common and effective method is transesterification, a well-documented approach for producing esters of complex amino alcohols.

This process typically involves reacting a lower alkyl ester of the acid, such as methyl tropate, with 3-quinuclidinol. The reaction is facilitated by a basic catalyst. One established method, analogous to the synthesis of similar compounds like 3-Quinuclidinyl benzilate, uses metallic sodium or a sodium alkoxide like sodium methylate as the catalyst. google.comgoogle.com The reaction is generally conducted in an inert, anhydrous solvent, such as a hydrocarbon like n-heptane, to drive the reaction towards the product by removing the alcohol byproduct (e.g., methanol) via azeotropic distillation. google.com

The general reaction can be summarized as: Tropic acid methyl ester + 3-Quinuclidinol → this compound + Methanol

This pathway, while effective for laboratory and larger-scale production, results in a racemic mixture of stereoisomers, as both tropic acid and 3-quinuclidinol possess chiral centers.

| Reactants | Catalyst | Solvent | Key Feature |

| Methyl tropate | Metallic Sodium / Sodium Methylate | Anhydrous n-heptane | Transesterification |

| 3-Quinuclidinol | Produces racemic mixture |

Stereoselective Synthesis of this compound Isomers

Due to the presence of two chiral centers, one in the tropic acid moiety and one in the 3-quinuclidinol moiety, this compound can exist as four distinct stereoisomers. researchgate.netresearchgate.net The synthesis and characterization of these individual isomers are crucial for pharmacological studies, as biological activity is often highly dependent on stereochemistry. Stereoselective synthesis aims to produce a single, desired isomer. ethz.ch

Key strategies for stereoselective synthesis include:

Use of Chiral Precursors: This is the most direct approach. It involves starting with enantiomerically pure forms of the precursors.

(R)- and (S)-3-Quinuclidinol: The stereoselective synthesis of (R)-3-quinuclidinol can be achieved through the asymmetric reduction of 3-quinuclidinone. researchgate.net This biotransformation utilizes the enzyme 3-quinuclidinone reductase, isolated from microorganisms like Rhodotorula rubra, with NADPH as a cofactor, to produce the (R)-enantiomer with high enantiomeric excess. researchgate.net Similarly, specific reductases can produce the (S)-enantiomer. researchgate.net

(R)- and (S)-Tropic Acid: Enantiomers of tropic acid can be obtained through resolution or asymmetric synthesis.

Enzymatic Resolution: An alternative method involves the resolution of a racemic mixture. For instance, racemic (±)-3-quinuclidinol can be resolved based on the stereoselective enzymatic hydrolysis of its butyrate (B1204436) ester by butyrylcholinesterase, allowing for the separation of the enantiomers. researchgate.net

Once the desired enantiomers of the alcohol and acid are obtained, they can be coupled using standard esterification methods to yield the specific stereoisomer of this compound, such as (2S,3'R)- or (2S,3'S)-α-(Hydroxymethyl)benzeneacetic acid 1-azabicyclo<2.2.2>oct-3-yl ester. lookchem.com

| Method | Description | Example | Outcome |

| Asymmetric Reduction | Enzymatic reduction of a prochiral ketone to a chiral alcohol. | Reduction of 3-quinuclidinone using 3-quinuclidinone reductase. researchgate.net | Enantiomerically pure (R)- or (S)-3-quinuclidinol. |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture via enzyme-catalyzed reaction. | Stereoselective hydrolysis of (±)-3-quinuclidinyl butyrate. researchgate.net | Separation of (R)- and (S)-3-quinuclidinol. |

| Chiral Pool Synthesis | Coupling of pre-resolved, enantiomerically pure precursors. | Reaction of (S)-tropic acid with (R)-3-quinuclidinol. | A single stereoisomer, e.g., (S,R)-3-Quinuclidinyl tropate. |

Derivatization Strategies for Enhanced Analytical Characterization of this compound and its Precursors

The detection and quantification of this compound and its precursors, particularly at low concentrations or in complex matrices, can be challenging. Derivatization is a chemical strategy used to modify a target analyte to improve its analytical properties, such as volatility, thermal stability, or detectability by specific instruments like gas chromatography-mass spectrometry (GC/MS).

A notable example is the derivatization of the precursor 3-quinuclidinol (3Q). Analysis of 3Q by GC/MS is often difficult, yielding broad and low-intensity signals. nih.gov To overcome this, a derivatization method using 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) has been developed.

Reaction: 3-quinuclidinol is reacted with TrocCl to form the derivative 3-quinuclidinol-2,2,2-trichloroethoxycarbonyl (3Q-Troc).

Enhancement: This derivatization is rapid and can be performed at ambient temperature. nih.gov The resulting 3Q-Troc derivative exhibits significantly improved characteristics for GC/MS analysis, including a sharper chromatographic peak and a unique mass spectrum that allows for unambiguous identification and enhanced sensitivity. nih.gov This method has proven effective for detecting 3Q in complex samples like soil. nih.gov

| Analyte | Derivatizing Agent | Derivative | Analytical Improvement |

| 3-Quinuclidinol (3Q) | 2,2,2-Trichloroethoxycarbonyl chloride (TrocCl) | 3Q-Troc | Sharper peak in GC/MS, unique mass spectrum, enhanced detectability. nih.gov |

Synthesis of Radiolabeled this compound Analogs for Receptor Binding Studies

Radiolabeled ligands are indispensable tools in pharmacology for studying receptor distribution, density, and binding kinetics. The synthesis of radiolabeled analogs of this compound involves incorporating a radionuclide (e.g., ³H, ¹⁴C, ¹²⁵I) into the molecular structure without significantly altering its binding affinity for the target receptor.

Several strategies have been employed for radiolabeling compounds with similar structures for muscarinic receptor imaging:

Halogenation with Radioisotopes: An analog can be synthesized with a precursor functional group, like an iodo- or bromo-substituent, which can then be exchanged with a radioactive halogen. For example, [⁷⁶Br]bromocaramiphen was prepared from an iodo-analog via a copper-catalyzed nucleophilic bromodeiodination exchange reaction. researchgate.net

Synthesis from Radiolabeled Precursors: A common method involves incorporating a small, radiolabeled building block during the synthesis. A key step in one synthesis involved a palladium-mediated reaction using [¹⁴C]methyl iodide to introduce a radiolabeled methyl group. researchgate.net

Iodination for SPECT Imaging: For single-photon emission computed tomography (SPECT), iodine-125 (B85253) or iodine-123 are often used. The synthesis of an iodine-125-labeled analog of 3-quinuclidinyl benzilate, specifically 1-azabicyclo[2.2.2]oct-3-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate, was developed for potential imaging of muscarinic receptors. probes-drugs.org This involved synthesizing a precursor that could be readily iodinated.

These synthetic routes provide highly sensitive probes for in vitro and in vivo receptor studies, enabling detailed characterization of the muscarinic acetylcholine (B1216132) receptor system.

| Radionuclide | Synthetic Strategy | Application | Reference Example |

| ¹⁴C | Incorporation of [¹⁴C]methyl iodide via Pd(II)-mediated reaction. | Quantitative receptor autoradiography, metabolic studies. | Synthesis of a selective M-2 antagonist. researchgate.net |

| ¹²⁵I | Synthesis of a vinyl iodide precursor followed by radioiodination. | In vitro binding assays, potential for SPECT imaging. | Synthesis of an iodinated analog for muscarinic receptor imaging. probes-drugs.org |

| ⁷⁶Br | Nucleophilic bromodeiodination exchange on an iodo-precursor. | PET imaging of receptors. | Preparation of [⁷⁶Br]bromocaramiphen. researchgate.net |

Structural Elucidation and Stereochemical Characterization of 3 Quinuclidinyl Tropate

Determination of Absolute Configuration of 3-Quinuclidinyl Tropate (B1238587) Stereoisomers

3-Quinuclidinyl tropate possesses two chiral centers: one at the C-3 position of the quinuclidine (B89598) ring and another in the tropic acid moiety. This results in the existence of four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). The determination of the precise three-dimensional arrangement, or absolute configuration, for each of these isomers is critical for understanding their specific biological activities.

The synthesis and establishment of the absolute configuration of the four stereoisomers of this compound have been successfully accomplished. researchgate.net This process typically involves a stereoselective synthesis or the resolution of a racemic mixture. researchgate.netlibretexts.orgwikipedia.org Resolution is a technique used to separate a 50:50 mixture of two enantiomers. libretexts.org A common method involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by methods like crystallization. libretexts.orgwikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

For unambiguous assignment of the absolute configuration, X-ray crystallography is a definitive technique. anton-paar.comnih.gov This method involves diffracting X-rays through a single crystal of the compound. anton-paar.com The resulting diffraction pattern provides precise information about the three-dimensional arrangement of atoms, allowing for the determination of the absolute configuration of chiral centers. anton-paar.comtaylorandfrancis.com Studies utilizing X-ray single-crystal analysis have been performed on this compound, providing foundational data for its stereochemical characterization. unifi.it The synthesis of the four stereoisomers of this compound allowed for the establishment of their absolute configurations and subsequent evaluation of their individual biological effects. researchgate.net

| Technique | Principle | Application to this compound |

|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers by forming diastereomeric derivatives with a chiral resolving agent. wikipedia.org | Isolation of the four individual stereoisomers for specific analysis. researchgate.net |

| X-ray Crystallography | Determination of the three-dimensional atomic structure of a crystalline material by analyzing X-ray diffraction patterns. anton-paar.comnih.gov | Unambiguous determination of the absolute configuration (R/S) of the chiral centers in the stereoisomers. taylorandfrancis.comunifi.it |

Conformational Analysis of this compound and Related Structures

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, this involves understanding the orientation of the tropic acid ester group relative to the rigid bicyclic quinuclidine ring system.

The conformation of muscarinic antagonists like this compound is significantly influenced by intramolecular forces. colab.ws Studies on related antagonists, such as (-)-(S)-hyoscyamine, show that the conformation is not random but is constrained into a preferred arrangement. colab.ws In these molecules, the plane of the ester group is oriented nearly perpendicular to the plane of the tropic acid ring, and there is a distinct spatial relationship between the nitrogen atom of the quinuclidine ring and the phenyl and hydroxyl groups of the tropic acid moiety. colab.ws This suggests that the molecule adopts a specific, folded conformation which is believed to be relevant for its interaction with its biological target. colab.ws

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. libretexts.orgresearchgate.net Techniques like the Nuclear Overhauser Effect (NOE) can provide information about the proximity of different atoms within the molecule, helping to elucidate its three-dimensional shape. frontiersin.orgbhu.ac.in For related compounds, it has been shown that if the rotation around a bond is slow on the NMR timescale, distinct signals for different conformers can be observed. researchgate.net This allows for a detailed characterization of the molecule's dynamic behavior and preferred conformations in a solution environment, which more closely mimics physiological conditions.

Impact of Stereochemistry on Molecular Recognition and Biological Activity of this compound

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems, such as receptors and enzymes, are themselves chiral. nih.govnih.gov The interaction between a small molecule and its biological target is highly dependent on a precise three-dimensional fit, often described by the "lock-and-key" model. nih.gov Consequently, the different stereoisomers of this compound exhibit significantly different biological activities.

The difference in activity between stereoisomers can be dramatic. For related compounds, the less active isomers are often referred to as "isomers," while the more biologically active one is termed the "eutomer." The ratio of the potencies between these is known as the eudismic ratio, which can range from small to very large values, indicating a high degree of stereoselectivity at the receptor level. researchgate.net

| Chiral Center | Configuration | Impact on Biological Activity | Reference |

|---|---|---|---|

| 3-Quinuclidinol (B22445) Moiety | (R) | Generally exhibits greater affinity and higher potency at M1 and M2 muscarinic receptors. | nih.gov |

| (S) | Generally exhibits lower affinity and potency but can contribute to higher selectivity for the M1 receptor subtype. | nih.gov | |

| Tropic Acid Moiety | (R) | Contributes to the overall potency; the (R,R) isomer is often the most potent. | nih.gov |

| (S) | Modulates activity and selectivity; the (S,R) isomer can show high M1 selectivity. | nih.gov |

Molecular Pharmacology and Receptor Interaction Studies of 3 Quinuclidinyl Tropate

Muscarinic Acetylcholine (B1216132) Receptor Subtype Binding Affinity and Selectivity Profiling of 3-Quinuclidinyl Tropate (B1238587)

3-Quinuclidinyl tropate is a chemical compound recognized in pharmacological research as an ester of tropic acid and 3-quinuclidinol (B22445). ontosight.ai Its structure is closely related to other potent muscarinic antagonists, such as 3-quinuclidinyl benzilate (QNB), and it is primarily studied for its interaction with muscarinic acetylcholine receptors (mAChRs). ontosight.aiwikipedia.org Research indicates that the stereochemistry of the molecule is a critical determinant of its binding affinity. nih.govresearchgate.net

Studies have been conducted on the individual stereoisomers of this compound to determine their specific pharmacological profiles. researchgate.net The compound acts as a competitive muscarinic antagonist, and its potency varies between isomers and across different muscarinic receptor subtypes. researchgate.net For instance, the pharmacological profile of the (2S, 3'R) stereoisomer of this compound has been evaluated at several muscarinic receptor subtypes, revealing high affinity across the board. researchgate.net The antagonist activity, measured as pA2 values, demonstrates this isomer's potent, though relatively non-selective, binding. researchgate.net

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

| Receptor Subtype | Tissue/Preparation | pA2 Value |

| M1/M4-like | Rabbit vas deferens | 9.10 |

| M2 | Guinea-pig left atrium | 9.30 |

| M3 | Guinea-pig ileum | 10.33 |

| M4 (putative) | Guinea-pig uterus | 9.70 |

| Data sourced from a study on the (2S, 3'R) this compound stereoisomer. researchgate.net |

While this specific isomer shows some preference, particularly for the M3 receptor in the guinea-pig ileum, the general class of quinuclidinyl esters, including the well-studied 3-quinuclidinyl benzilate (QNB), is typically characterized as non-selective, high-affinity muscarinic antagonists. guidetopharmacology.orgfrontiersin.orgguidetopharmacology.org This lack of significant selectivity means they bind with high potency to multiple muscarinic receptor subtypes (M1, M2, M3, M4, M5). wikipedia.orgmedchemexpress.com Studies on related compounds, such as 3-quinuclidinyl atrolactate (QNA) and 3-quinuclidinyl xanthene-9-carboxylate (QNX), also show a distinct lack of receptor selectivity among their isomers for M1, M2, or M3 subtypes, despite having high affinity. nih.gov

Molecular Mechanism of Action of this compound at Muscarinic Receptors

The primary mechanism of action for this compound at muscarinic receptors is competitive antagonism. researchgate.net This means the molecule binds reversibly to the same site on the receptor as the endogenous neurotransmitter, acetylcholine (ACh), known as the orthosteric site. guidetopharmacology.orgscribd.comopcw.org By occupying this site, it prevents acetylcholine from binding and activating the receptor, thereby blocking signal transduction. opcw.org This competitive inhibition is a hallmark of related compounds like atropine (B194438) and 3-quinuclidinyl benzilate (QNB). guidetopharmacology.orgscribd.commmsl.cz

The interaction between this compound and the receptor is characterized by high affinity. researchgate.net The binding dynamics of the closely related [3H]-quinuclidinyl benzilate show it binds to a single class of non-cooperative sites with very high affinity (Kd in the low nanomolar range). nih.govnih.gov The stereochemistry of the ligand plays a crucial role in these dynamics. For related antagonists, esters derived from (R)-3-quinuclidinol consistently exhibit greater binding affinity for M1 and M2 muscarinic receptors than their (S) counterparts. nih.gov The specific stereoisomers of this compound also show significant differences in potency, highlighting the precise structural requirements for optimal receptor binding. researchgate.net

Allosteric modulators bind to a topographically distinct site on a receptor, rather than the primary (orthosteric) binding site. mdpi.commdpi.com This binding changes the receptor's conformation, which can either increase (positive allosteric modulation) or decrease (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. mdpi.comnih.gov

There is no evidence to suggest that this compound itself acts as an allosteric modulator. Instead, due to its nature as a high-affinity orthosteric antagonist, its radiolabeled analog, [3H]-quinuclidinyl benzilate ([3H]-QNB), is a critical research tool used to study the effects of other compounds that are allosteric modulators. nih.govnih.gov The interaction between an allosteric modulator and the receptor can be detected by observing changes in the binding of an orthosteric radioligand like [3H]-QNB. nih.gov

For example, the binding of the allosteric modulator alcuronium (B1664504) to M2 muscarinic receptors can increase the binding of the orthosteric antagonist [3H]-N-methylscopolamine, demonstrating positive cooperativity. nih.gov Conversely, the modulator gallamine (B1195388) reduces [3H]-NMS binding, indicating negative cooperativity. nih.gov Studies have shown that orthosteric ligands with a quinuclidinyl benzilate structure display negative binding cooperativity with the allosteric modulator alcuronium. mdpi.com This indicates that when alcuronium is bound to its allosteric site, the receptor's conformation changes in such a way that it reduces the binding affinity of quinuclidinyl benzilate for the orthosteric site. mdpi.com Similarly, the dissociation of bound [3H]-quinuclidinyl benzilate is not modified by gallamine, which contrasts with other ligands whose dissociation is affected, further highlighting the complex dynamics between orthosteric and allosteric sites. nih.gov

Competitive Antagonism and Ligand-Receptor Dynamics

Interactions of this compound with Non-Muscarinic Receptor Systems

The available scientific literature overwhelmingly focuses on the potent effects of this compound and its close structural analogs, like 3-quinuclidinyl benzilate (QNB), on the muscarinic acetylcholine receptor system. ontosight.aiguidetopharmacology.orgmmsl.cz These compounds are consistently characterized as potent and specific anticholinergic agents, acting as competitive antagonists at muscarinic receptors. guidetopharmacology.orgopcw.orgmmsl.cz Extensive research has utilized these molecules as probes to characterize the function and distribution of muscarinic receptors precisely because of their high affinity and specificity for this target. frontiersin.orgnih.gov Based on the reviewed literature, there are no prominent or widely documented findings of significant interactions between this compound and non-muscarinic receptor systems.

Structure Activity Relationship Sar Investigations of 3 Quinuclidinyl Tropate Derivatives

Elucidation of Key Pharmacophoric Elements for Muscarinic Antagonism in 3-Quinuclidinyl Tropate (B1238587) Scaffolds

The potent antagonist activity of 3-quinuclidinyl esters at muscarinic receptors is attributed to a combination of specific steric and electronic features that constitute its pharmacophore. This pharmacophore ensures optimal interaction with the orthosteric binding site of the receptor, which is located within a long aqueous channel about two-thirds of the way through the cell membrane. mdpi.com The key elements are a cationic amine group, an ester linkage, a hydroxyl group, and bulky, lipophilic acyl groups. nih.govaspet.org

The Cationic Head: The rigid, bicyclic quinuclidine (B89598) ring contains a tertiary amine that is protonated at physiological pH, forming a cationic head. mdpi.com This positive charge is crucial for the initial electrostatic interaction with a conserved aspartic acid residue in the third transmembrane (TM3) helix of the muscarinic receptor. The rigidity of the quinuclidine scaffold, compared to more flexible structures like piperidine (B6355638), contributes significantly to high-affinity binding. nih.govmdpi.com

The Ester Moiety: An ester group links the quinuclidinol base to the acidic portion of the molecule. The carbonyl oxygen of this ester acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with a tyrosine residue in the binding pocket, further anchoring the ligand. aspet.org

The Hydroxyl Group: The presence of a hydroxyl group on the acid moiety (e.g., the benzilic acid portion of QNB) is a critical feature. This group forms another hydrogen bond with an asparagine residue in the binding site, greatly enhancing the affinity of the antagonist.

The Acyl Groups: Large, lipophilic groups on the acid portion, such as the two phenyl rings in QNB, are necessary for high potency. nih.gov These groups engage in hydrophobic interactions with non-polar amino acid residues within the binding pocket. A layer of tyrosine residues at the entrance to the binding pocket forms an "aromatic cap" that is thought to restrict the dissociation of the bound ligand, contributing to its long duration of action. mdpi.comresearchgate.net

Stereochemistry: Stereoisomerism plays a vital role in the potency of these antagonists. For esters of 3-quinuclidinol (B22445), the (R)-enantiomer consistently exhibits greater affinity for muscarinic receptors than the (S)-enantiomer. nih.gov For instance, (R)-QNB is the most potent isomer in its series. nih.gov Similarly, the chirality of the acid portion also influences activity and selectivity. nih.gov

Effects of Structural Modifications on Muscarinic Receptor Subtype Selectivity and Potency of 3-Quinuclidinyl Tropate Analogs

While many 3-quinuclidinyl esters like QNB are potent, they are generally non-selective across the five muscarinic receptor subtypes (M1-M5). acnp.org This lack of selectivity is due to the highly conserved nature of the orthosteric binding site. mdpi.com However, structural modifications have been explored to introduce subtype selectivity, with varying degrees of success.

Modifications to the acyl portion have yielded some of the most promising results for altering selectivity. Replacing one of the phenyl groups in QNB with heterocyclic moieties has been investigated to create agents with preferential affinity for specific subtypes. For example, replacing a phenyl group with a 2-thienyl group in a 4-bromo-QNB analog resulted in a compound with a 2-fold greater potency than the parent bromo-compound at M1 receptors and a 4-fold greater potency at M2 receptors. nih.gov

Stereochemistry also significantly impacts subtype selectivity. Studies on the optical isomers of QNB and 3-quinuclidinyl atrolactate (QNA) found that esters of (S)-3-quinuclidinol were more selective for M1 receptors, although they were generally less potent than their (R)-counterparts. nih.gov The diastereomer (Sa,Rb)-QNA was found to be as potent and selective as the M1-selective antagonist pirenzepine (B46924). nih.gov

Conversely, some studies suggest that QNB itself can exhibit a degree of in vivo selectivity for the M2 subtype. nih.gov This is attributed to how the drug interacts with the receptor in a physiological environment, as opposed to in vitro binding assays. nih.gov

The following table summarizes the effects of some structural modifications on the binding affinity (Ki) at different muscarinic receptor subtypes.

| Compound/Analog | Modification from Parent Structure | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | Selectivity Profile |

| (R,S)-QNB | - | ~0.05-0.1 | ~0.05-0.1 | ~0.05-0.1 | ~0.05-0.1 | Non-selective |

| (R)-QNB | (R)-isomer of 3-quinuclidinol | High Potency | High Potency | High Potency | High Potency | Most potent isomer, non-selective nih.gov |

| (S)-QNB | (S)-isomer of 3-quinuclidinol | Lower Potency | Lower Potency | Lower Potency | Lower Potency | More M1-selective than (R)-QNB nih.gov |

| (Sa,Rb)-QNA | (S)-quinuclidinol + (R)-atrolactic acid | Potent | Less Potent | Less Potent | Less Potent | M1-selective, similar to pirenzepine nih.gov |

| Aclidinium (B1254267) | Di-2-thienylacetyl ester, quaternized | 0.6 | 1.7 | 0.12 | 1.0 | M3-selective over M2 acs.orgmmsl.cz |

Note: Ki values are approximate and can vary based on experimental conditions. The table is for illustrative purposes.

Comparative SAR Analysis of this compound with Clinically Relevant Tropane (B1204802) Alkaloids and Synthetic Anticholinergics

The SAR of 3-quinuclidinyl esters can be better understood by comparing them with other classes of muscarinic antagonists, such as the naturally occurring tropane alkaloids and various synthetic anticholinergics.

Comparison with Tropane Alkaloids (Atropine, Scopolamine): Atropine (B194438), the racemic form of hyoscyamine, is an ester of tropine (B42219) (a tropane alcohol) and tropic acid. Scopolamine is the ester of scopine (B3395896) and tropic acid. The primary structural difference between these compounds and 3-quinuclidinyl esters is the amino alcohol portion: tropane versus quinuclidine.

Amino Alcohol Scaffold: The 3-quinuclidinyl scaffold is more rigid than the N-methyl-tropanyl scaffold of atropine. nih.gov This rigidity is a key factor contributing to the exceptionally high potency of antagonists like QNB, which is significantly more potent than atropine. nih.govnih.gov For example, in one study, QNB was found to be about 10 times more potent than atropine in inhibiting pancreatic amylase secretion. nih.gov

Acid Moiety: this compound shares the same acid (tropic acid) as atropine, making the amino alcohol the key differentiator. However, the most potent compounds in the quinuclidine series, like QNB, feature a benzilate group, which has two phenyl rings and a hydroxyl group. This differs from the single phenyl ring and primary alcohol in tropic acid. The presence of two bulky phenyl groups in QNB allows for more extensive hydrophobic interactions in the receptor pocket compared to atropine's single phenyl group, contributing to QNB's higher affinity. nih.gov

Comparison with Synthetic Anticholinergics: Many synthetic anticholinergics have been developed, often with the goal of improving subtype selectivity or reducing central nervous system (CNS) penetration.

Piperidine-based Analogs: Replacing the quinuclidine ring of QNB with a piperidine ring, as in N-methyl-3-piperidyl benzilate (JB-336), results in a less potent compound with a shorter duration of action. This highlights the importance of the rigid bicyclic quinuclidine structure for maximal potency.

Quaternary Ammonium (B1175870) Compounds: Synthetic antagonists like ipratropium, tiotropium, and aclidinium are quaternary ammonium compounds. nih.gov The permanent positive charge on the nitrogen atom limits their ability to cross the blood-brain barrier, thereby reducing CNS side effects. Tiotropium and aclidinium were designed for inhaled administration to treat chronic obstructive pulmonary disease (COPD) and show a degree of kinetic selectivity for M3 receptors over M2 receptors, which is therapeutically advantageous. mdpi.comacs.org Aclidinium, for instance, combines a (3R)-quinuclidinol core with a di-2-thienylglycolic acid ester and a quaternary ammonium group, resulting in a potent M3 antagonist that is rapidly hydrolyzed in plasma, minimizing systemic effects. acs.org This contrasts with tertiary amines like QNB, which readily cross the blood-brain barrier.

Other Synthetic Scaffolds: Research has explored replacing the quinuclidine ring with other scaffolds entirely. For example, antagonists based on a 1,4-dioxane (B91453) nucleus have been developed, showing high M3/M2 selectivity, which may limit cardiovascular side effects. acs.org These examples demonstrate how moving away from the classic quinuclidinyl or tropane structure allows for the fine-tuning of pharmacological properties for specific therapeutic applications.

Advanced Analytical Methodologies for 3 Quinuclidinyl Tropate Research

Chromatographic Techniques for Separation and Quantification of 3-Quinuclidinyl Tropate (B1238587) in Research Matrices

Chromatographic methods are fundamental in the analysis of 3-Quinuclidinyl tropate, allowing for its effective separation from complex mixtures and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound and its Precursors

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, direct GC-MS analysis of this compound and its precursor, 3-quinuclidinol (B22445), presents challenges due to their polarity and low volatility. ugm.ac.idkemdikbud.go.id To overcome these limitations, derivatization is a common strategy to convert these analytes into more volatile and thermally stable forms. ugm.ac.idkemdikbud.go.id

One widely used derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups of 3-quinuclidinol and tropic acid into their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. kemdikbud.go.idnih.gov This process significantly improves their chromatographic behavior, resulting in sharper peaks and better resolution. nih.govosti.gov For instance, the TMS derivative of 3-quinuclidinol can be effectively separated and identified by GC-MS, with characteristic mass fragments at m/z 199 [M+1]+ and m/z 126, corresponding to the quinuclidinyl moiety. kemdikbud.go.idresearchgate.net

Another derivatization approach involves trichloroethyl chloroformate (Troc-Cl), which reacts with 3-quinuclidinol to form a 3Q-Troc derivative. nih.govosti.gov This method has been shown to enhance the detectability of 3-quinuclidinol in complex matrices like soil, with method detection limits as low as 30 ng/mL in certain soil types. nih.gov

The precursor, tropic acid, can also be analyzed by GC-MS, often after derivatization. asm.orgncats.io GC-MS analysis of derivatized tropic acid provides characteristic fragmentation patterns that aid in its identification. nih.govresearchgate.net

Table 1: GC-MS Derivatization and Detection Findings for this compound Precursors

| Precursor | Derivatizing Agent | Key Mass Fragments (m/z) | Method Detection Limit (MDL) | Research Matrix |

| 3-Quinuclidinol | BSTFA | 199 [M+1]+, 126 | Not specified | Water |

| 3-Quinuclidinol | Troc-Cl | Unique mass spectrum for 3Q-Troc | 30-72 ng/mL | Soil |

| Tropic Acid | Various (e.g., silylation) | 136, 118 | Not specified | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a sensitive and selective alternative for the analysis of this compound and its metabolites, particularly in biological matrices. nih.govresearchgate.net This technique is well-suited for non-volatile and thermally labile compounds, often eliminating the need for derivatization. sigmaaldrich.com

A validated LC-MS/MS method for the determination of this compound in rat plasma has been developed, demonstrating high selectivity, accuracy, and precision. nih.govresearchgate.net This method typically employs a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer using electrospray ionization (ESI) in the positive ion mode. nih.gov The use of multiple reaction monitoring (MRM) enhances the specificity and sensitivity of the analysis. For example, a method for analyzing this compound in rat plasma achieved a limit of detection of 0.2 ng/mL and a limit of quantification of 0.5 ng/mL. nih.gov

Hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS has also been optimized for the simultaneous extraction and analysis of related amine compounds from soil matrices, demonstrating good separation and sensitivity. researchgate.net

Table 2: LC-MS/MS Method Parameters for this compound Analysis in Rat Plasma

| Parameter | Details |

| Sample Preparation | Solid-phase extraction (SPE) on C-18 cartridges |

| Chromatography | Reversed-phase HPLC |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Internal Standard | Atropine (B194438) |

| Linearity Range | 0.5 ng/mL to 1000 ng/mL |

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Spectroscopic and Spectrometric Characterization of this compound and its Metabolites in Research Contexts

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of this compound and its related compounds.

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like GC or LC, provides crucial information about the molecular weight and fragmentation patterns of these molecules. nih.govresearchgate.net The electron ionization (EI) mass spectrum of derivatized 3-quinuclidinol, for example, shows characteristic ions that confirm its structure. ugm.ac.idkemdikbud.go.idresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural analysis. libretexts.orgorganicchemistrydata.org 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the unambiguous assignment of its structure. researchgate.netbhu.ac.in For instance, the 1H NMR spectrum of a related compound showed distinct signals for the piperazine (B1678402) NCH2 groups, indicating their chemical non-equivalence. researchgate.net In 13C NMR, carbonyl groups and carbons adjacent to heteroatoms exhibit characteristic chemical shifts that aid in structural identification. organicchemistrydata.orgbhu.ac.in

Radioligand Binding Assays for Muscarinic Receptor Quantification and Ligand Characterization Using Radiolabeled this compound Analogs

Radioligand binding assays are a cornerstone of pharmacological research, enabling the quantification of receptors and the characterization of ligand-receptor interactions. nih.gov Radiolabeled analogs of this compound, most notably [3H]-quinuclidinyl benzilate ([3H]-QNB), are widely used as non-selective antagonists to label muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.netahajournals.orgfrontiersin.org

These assays involve incubating a tissue preparation (homogenates, tissue slices, or cultured cells) with the radioligand and then measuring the amount of bound radioactivity. nih.gov Saturation binding experiments, where the concentration of the radioligand is varied, allow for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. nih.govuah.es For example, binding studies with [3H]-QNB in rat pancreatic islets and insulin-secreting cell lines have been used to quantify the expression of muscarinic receptors. nih.govdiabetesjournals.org

Competition binding assays, where a fixed concentration of the radioligand is co-incubated with varying concentrations of an unlabeled compound, are used to determine the affinity (Ki) of the unlabeled ligand for the receptor. ebi.ac.ukresearchgate.netunite.it These assays are crucial for characterizing the pharmacological profile of new compounds that target muscarinic receptors. nih.gov

Table 3: Findings from [3H]-QNB Radioligand Binding Assays in Various Tissues

| Tissue/Cell Line | Receptor Density (Bmax) | Radioligand Affinity (Kd) | Key Finding |

| Rat Cerebral Cortex Segments | ~2,000 fmol/mg protein | Not specified | [3H]-QNB specifically binds to mAChRs. researchgate.net |

| INS-1 Cells (Insulin-secreting) | 23.0 ± 2.9 fmol/mg protein | Not specified | Demonstrates the expression of muscarinic receptors. nih.govdiabetesjournals.org |

| Canine Ventricular Myocardium | Not specified | Not specified | [3H]-QNB provides direct evidence of muscarinic receptors. ahajournals.org |

| Bovine Aortic Endothelial Cells | 14 ± 3 fmol mg-1 protein | 0.48 nM | Endothelial cells contain muscarinic binding sites. nih.gov |

| Human Frontal Cortex | Bmax decreased in the presence of an endogenous inhibitor | No significant change | Suggests the presence of an endogenous modulator of muscarinic receptors. |

Immunoanalytical Techniques for this compound Detection in Research Samples

While less commonly reported in the readily available literature for this compound itself, immunoanalytical techniques such as enzyme-linked immunosorbent assays (ELISAs) represent a potential avenue for the rapid and sensitive detection of this compound and its metabolites in research samples. These methods rely on the specific recognition of the target analyte by antibodies. The development of such an assay would require the production of antibodies that can specifically bind to this compound or its major metabolites. Although specific examples for this compound are not prevalent in the reviewed literature, the principles of immunoassay development are well-established for other small molecules and could be applied here. Such techniques could offer high-throughput screening capabilities for a large number of samples. researchgate.net

Preclinical Pharmacological Investigations of 3 Quinuclidinyl Tropate: Mechanistic Insights

In Vitro Cellular and Tissue-Based Pharmacological Assays for 3-Quinuclidinyl Tropate (B1238587) Activity

Functional Antagonism in Isolated Organ Preparations (e.g., vas deferens, heart, ileum, uterus)

The antimuscarinic properties of 3-quinuclidinyl tropate and its stereoisomers have been extensively characterized through functional antagonism studies in various isolated organ preparations. These assays are crucial for determining the affinity and selectivity of the compound for different muscarinic receptor subtypes, which are differentially expressed in these tissues.

In studies involving the four stereoisomers of this compound, their muscarinic antagonism was evaluated on several tissues: the rabbit vas deferens (predominantly expressing M1-like receptors), the guinea-pig heart (M2 receptors), the guinea-pig ileum (M3 receptors), and the immature guinea-pig uterus (putative M4 receptors). researchgate.netresearchgate.net For instance, the pharmacological profile of the competitive muscarinic antagonist (2S, 3'R) this compound, also denoted as (-)-2a, was assessed on these same preparations. researchgate.net The results from these functional experiments provide pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the concentration-response curve of an agonist, offering a quantitative measure of antagonist potency.

The data from these studies allow for a comparative analysis of the antagonistic activity of this compound isomers across different muscarinic receptor subtypes. For example, one study reported the following pA2 values for (2S, 3'R) this compound: 9.10 in the rabbit vas deferens (M1/M4-like), 9.30 in the guinea-pig left atrium (M2), 10.33 in the guinea-pig ileum (M3), and 9.70 in the guinea-pig uterus (putative M4). researchgate.net Such detailed characterization in isolated tissues is fundamental to understanding the compound's tissue-specific effects and its potential for selective modulation of cholinergic signaling. researchgate.netresearchgate.netcapes.gov.br

Antimuscarinic Activity of (2S, 3'R) this compound in Isolated Organ Preparations

| Isolated Organ Preparation | Predominant Muscarinic Receptor Subtype | pA2 Value | Reference |

|---|---|---|---|

| Rabbit Vas Deferens | M1/M4-like | 9.10 | researchgate.net |

| Guinea-Pig Left Atrium | M2 | 9.30 | researchgate.net |

| Guinea-Pig Ileum | M3 | 10.33 | researchgate.net |

| Guinea-Pig Uterus | Putative M4 | 9.70 | researchgate.net |

Receptor Coupling and Signaling Pathway Modulation in Cell-Based Systems

The interaction of this compound with muscarinic receptors initiates a cascade of intracellular events by modulating receptor coupling to G proteins and subsequent signaling pathways. nih.govwikipedia.org Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger conformational changes allowing them to associate with heterotrimeric G proteins (Gα, Gβ, and Gγ subunits). nih.govbiomolther.org This interaction leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. biomolther.org Both the Gα-GTP and the Gβγ complex can then modulate the activity of various downstream effectors, such as enzymes and ion channels. biomolther.org

As a muscarinic antagonist, this compound binds to the orthosteric site of the receptor, preventing the binding of the endogenous agonist, acetylcholine (B1216132), and thereby inhibiting the initiation of this signaling cascade. mdpi.com The specific G protein subtype to which a muscarinic receptor couples determines the nature of the downstream cellular response. For instance, M1 and M3 receptors typically couple to Gq/11 proteins, activating phospholipase C, which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C. wikipedia.org In contrast, M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also modulate ion channel activity. wikipedia.org

Cell-based systems, often utilizing cell lines that express specific muscarinic receptor subtypes (e.g., Chinese Hamster Ovary (CHO)-K1 cells), are instrumental in dissecting these pathways. capes.gov.br By using such systems, researchers can precisely determine which signaling pathways are affected by this compound for each receptor subtype. For example, studies have used CHO-K1 cells expressing human m1 and m4 muscarinic receptors to evaluate the binding and functional effects of cholinergic ligands. capes.gov.br These in vitro models allow for the detailed investigation of how this compound modulates second messenger systems and downstream transcriptional events, providing a mechanistic understanding of its pharmacological action at the cellular level. nih.gov

In Vivo Animal Model Studies Focused on Cholinergic System Modulation by this compound

Neurochemical and Neurophysiological Effects of this compound in Animal Models

In vivo studies in animal models are essential for understanding the systemic effects of this compound on the cholinergic system. The administration of this compound can lead to measurable changes in neurochemistry and neurophysiology, providing insights into its mechanism of action within a living organism.

The cholinergic system plays a critical role in various physiological processes, and its modulation by antagonists like this compound can have widespread effects. nih.gov For example, studies have investigated the blocking actions of methylated 3-quinuclidinyl residues on cholinergic systems in cats, examining effects on the parasympathetic nervous system, autonomic ganglia, and muscle contraction following electrical stimulation. nih.gov Such research helps to elucidate the compound's influence on nerve impulse transmission and end-organ responses.

Furthermore, animal models are used to study the impact of cholinergic antagonists on neurotransmitter systems. nih.gov While direct neurochemical measurements for this compound are not extensively detailed in the provided search results, the general approach involves techniques like microdialysis to measure changes in neurotransmitter levels in specific brain regions following drug administration. It is known that the cholinergic system interacts with other neurotransmitter systems, such as the dopaminergic system. frontiersin.org Therefore, the administration of a potent muscarinic antagonist like this compound would be expected to alter the release and turnover of acetylcholine and potentially other neurotransmitters in various brain areas. Neurophysiological effects can be assessed using techniques like electroencephalography (EEG) to record changes in brain wave patterns, which are known to be influenced by cholinergic activity. nih.gov

Behavioral Pharmacology as a Probe for Cholinergic System Function in Animal Models Utilizing this compound

The behavioral effects of this compound in animal models serve as a powerful tool to investigate the role of the cholinergic system in various aspects of behavior, including learning, memory, and motor function. researchgate.netcapes.gov.br By observing the behavioral changes induced by this muscarinic antagonist, researchers can infer the functions of the cholinergic pathways being blocked.

A common application of this compound in behavioral pharmacology is in the creation of animal models with cognitive deficits, which can be used to study neurodegenerative disorders. nih.govmmsl.cz For instance, the related compound 3-quinuclidinyl benzilate (QNB), a non-selective muscarinic antagonist, has been used to induce cognitive impairment in rats, particularly affecting the acquisition phase of learning and memory tasks such as the water maze and passive avoidance tests. nih.govmmsl.cz These models are valuable for testing the efficacy of potential therapeutic agents designed to enhance cholinergic function.

Studies with stereoisomers of this compound have also included assessments of their effects on behavior, such as analgesic activity evaluated through the hot-plate test. researchgate.netresearchgate.net The comparison of the behavioral effects of different isomers can provide insights into the stereospecificity of the interaction between the compound and its target receptors in mediating specific behaviors. The use of neurotoxins like quinolinic acid and 3-nitropropionic acid to create animal models of Huntington's disease, which involves cholinergic system dysfunction, further highlights the importance of behavioral tasks in assessing the functional consequences of cholinergic system modulation. nih.gov

Behavioral Paradigms Utilizing Cholinergic Antagonists in Animal Models

| Behavioral Test | Cognitive/Behavioral Function Assessed | Typical Effect of Muscarinic Antagonist | Reference |

|---|---|---|---|

| Water Maze Task | Spatial Learning and Memory (Acquisition and Retrieval) | Impairment of acquisition | nih.gov |

| Step-Through Passive Avoidance | Fear-Motivated Learning and Memory | Impairment of acquisition | nih.gov |

| Hot-Plate Test | Nociception (Analgesia) | Variable, dependent on specific compound and dose | researchgate.netresearchgate.net |

| Open Field Activity | Locomotor Activity and Exploration | Can induce hyperactivity | nih.gov |

| Balance Beam and Grip Strength | Motor Coordination and Strength | Impairment | nih.gov |

Computational and Theoretical Studies of 3 Quinuclidinyl Tropate

Molecular Modeling of 3-Quinuclidinyl Tropate-Receptor Interactions

Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. For 3-Quinuclidinyl tropate (B1238587), these methods are primarily focused on how it interacts with its receptor targets, such as muscarinic acetylcholine (B1216132) receptors. colab.wsnih.gov Understanding these interactions is key to explaining its pharmacological profile. The stereochemistry of this compound, which exists as four distinct stereoisomers, is a critical factor in these interactions, as different isomers can exhibit varied affinities and activities at the same receptor. researchgate.netresearchgate.net

Ligand docking and molecular dynamics (MD) simulations are two of the most powerful computational methods for studying ligand-receptor interactions. nih.gov They provide a detailed, dynamic view of the binding process at an atomic resolution.

Ligand Docking is a computational method used to predict the binding orientation and affinity of a small molecule (the ligand) to its macromolecular target (the receptor). nih.gov The process involves sampling numerous possible conformations of the ligand within the receptor's binding site and scoring them based on how well they fit, both sterically and electrostatically. nih.gov For this compound, docking studies can help identify the key amino acid residues in the receptor's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. This information is vital for understanding the basis of its activity and selectivity.

Molecular Dynamics (MD) Simulations are used to study the physical motion of atoms and molecules over time. mdpi.complos.org After an initial binding pose is predicted by docking, an MD simulation can be run to assess the stability of the ligand-receptor complex. nih.govnih.gov The simulation tracks the movements of the ligand, the receptor, and surrounding solvent molecules, providing insights into the flexibility of the receptor and the dynamic nature of the binding interactions. mdpi.com A stable complex in an MD simulation, characterized by minimal deviation in the ligand's position (low root-mean-square deviation, RMSD), lends higher confidence to the predicted binding mode. biotechrep.ir

The combined approach of docking followed by MD simulation provides a more accurate and reliable picture of the binding event than either method alone. nih.gov

| Technique | Purpose | Key Outputs |

| Ligand Docking | Predicts the preferred binding pose and affinity of a ligand in a receptor's active site. nih.gov | Binding energy/score, ranked binding poses, key interacting residues. |

| Molecular Dynamics | Assesses the stability of the predicted ligand-receptor complex and studies its dynamic behavior over time. mdpi.complos.org | Trajectory of atomic motion, Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), analysis of intermolecular interactions (e.g., hydrogen bonds). biotechrep.ir |

Pharmacophore modeling and virtual screening are essential computational strategies in the early stages of drug discovery for identifying new, active compounds. nih.govplos.org

A pharmacophore is an abstract three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers. plos.orgresearchgate.net A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or by aligning a set of known active molecules and extracting their common features. biorxiv.org For instance, a pharmacophore model for muscarinic antagonists related to this compound might define a specific spatial arrangement of a cationic amine, an ester group, and a hydrophobic ring system. researchgate.net

Virtual Screening is the application of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. nih.gov A validated pharmacophore model serves as an effective 3D filter in this process. researchgate.net The database is screened to find molecules whose 3D structures can match the features of the pharmacophore. plos.org This approach allows for the rapid identification of novel chemical scaffolds that possess the necessary features for biological activity, potentially leading to new lead compounds with improved properties. researchgate.net

| Pharmacophore Feature | Description | Potential Role in this compound Activity |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). | The ester and hydroxyl groups are key hydrogen bonding sites. |

| Hydrophobic Center | A non-polar region of the molecule (e.g., a phenyl ring). | The phenyl ring of the tropate moiety likely engages in hydrophobic interactions within the receptor pocket. |

| Aromatic Ring | A planar, cyclic, conjugated system (e.g., a phenyl ring). | Provides a specific geometry for stacking or hydrophobic interactions. |

| Positive Ionizable | A group that is positively charged at physiological pH (e.g., the quinuclidine (B89598) nitrogen). | Forms a critical ionic interaction with an acidic residue (e.g., aspartate) in the muscarinic receptor. |

Ligand Docking and Molecular Dynamics Simulations

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and intrinsic properties of a molecule. rsdjournal.org These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels. scienceopen.comaspbs.com This information is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

By applying quantum chemical calculations to this compound, researchers can compute a variety of electronic properties. These calculations can reveal the molecule's most reactive sites by mapping the electrostatic potential onto the electron density surface. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap generally implies higher reactivity. These theoretical calculations provide a foundational understanding of the molecule's chemical behavior, complementing the interaction-focused insights from molecular modeling. rsc.org

| Calculated Property | Significance for this compound |

| Molecular Geometry | Provides the precise three-dimensional arrangement of atoms, bond lengths, and angles in the lowest energy conformation. |

| Electrostatic Potential (ESP) | Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to intermolecular interactions. |

| HOMO/LUMO Energies | The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions. |

Future Directions and Emerging Research Avenues for 3 Quinuclidinyl Tropate

Development of Novel 3-Quinuclidinyl Tropate (B1238587) Analogs with Enhanced Receptor Selectivity or Probe Capabilities

The development of novel analogs of 3-quinuclidinyl tropate is a promising area of research, with a focus on enhancing receptor selectivity and creating probes for studying muscarinic acetylcholine (B1216132) receptors (mAChRs). The synthesis of the four stereoisomers of this compound has been accomplished, and their absolute configurations have been established. mdpi.comresearchgate.net This foundational work allows for the investigation of how the stereochemistry of the molecule influences its binding affinity and functional activity at different mAChR subtypes.

Research into related compounds, such as 3-quinuclidinyl benzilate, has demonstrated the feasibility of creating a variety of analogs with modified properties. For instance, a number of analogs of 3-quinuclidinyl benzilate have been synthesized, and their affinities for muscarinic receptors have been measured, revealing that the receptor can accommodate various substitutions on the phenyl ring. nih.gov This suggests a strong potential for developing this compound analogs with tailored selectivity for specific mAChR subtypes (M1-M5). Such selective antagonists are invaluable tools for dissecting the physiological and pathological roles of individual receptor subtypes.

Furthermore, the development of probes based on the 3-quinuclidinyl scaffold is a significant step forward. Radiolabeled analogs, such as 3-quinuclidinyl 4-iodobenzilate, have been successfully used as radiotracers for receptor binding studies, enabling the visualization and quantification of mAChRs in tissues like the brain and heart. rsc.org The synthesis of stannylated 3-quinuclidinyl benzilates provides a rapid method for preparing radiohalogenated derivatives, which can be used for in-situ labeling. google.com

The creation of fluorescent probes is another exciting frontier. While direct synthesis of a fluorescent this compound has not been extensively reported, the development of fluorescent nucleotide analogues and other fluorescent ligands for receptor studies indicates the viability of this approach. nih.govnih.gov A fluorescent microsphere-based immunochromatographic strip has been developed for the sensitive detection of the related compound, 3-quinuclidinyl benzilate, showcasing the potential for creating fluorescent-tagged molecules for various applications, including high-throughput screening and cellular imaging. rsc.org

Table 1: Examples of 3-Quinuclidinyl Analogs and Their Research Applications

| Analog | Modification | Research Application | Reference |

|---|---|---|---|

| Stereoisomers of this compound | Variation in stereochemistry | Studying enantioselectivity and antimuscarinic activity at different muscarinic receptor subtypes. | mdpi.comresearchgate.net |

| 3-Quinuclidinyl 4-iodobenzilate | Iodination of the benzilate moiety | Radiotracer for in vivo and in vitro receptor binding assays to quantify muscarinic acetylcholine receptors. | rsc.org |

| Stannylated 3-quinuclidinyl benzilates | Addition of a stannyl (B1234572) group | Precursors for the rapid synthesis of radiohalogenated derivatives for imaging studies. | google.com |

| (R)-(-)-3-Quinuclidinyl benzilate | Specific enantiomer | Selective muscarinic antagonist used in neuropharmacology to develop anticholinergic drugs and study neurotransmitter roles. | chemimpex.com |

Application of this compound as a Research Tool in Unexplored Biological Systems

This compound and its derivatives are powerful research tools for exploring the function of the cholinergic system in various biological contexts. The pharmacological profile of the competitive muscarinic antagonist (2S, 3'R) this compound has been evaluated on M1, M2, M3, and putative M4 muscarinic receptors, demonstrating its utility in differentiating receptor subtypes in various tissues, including the rabbit vas deferens, guinea-pig left atrium, guinea-pig ileum, and guinea-pig uterus. nih.gov

The use of such selective antagonists is crucial for understanding the complex roles of muscarinic receptors in both the central and peripheral nervous systems. For example, binding studies with the related compound, [3H]quinuclidinyl benzilate, in conjunction with selective antagonists, have been used to identify the heterogeneity of muscarinic receptor populations in the rat lung. nih.gov These studies have revealed that while the M2 receptor is dominant throughout the airways, the central airways also contain M3 receptors, and the peripheral lungs have both M1 and M3 receptors. nih.gov

In neuroscience research, 3-quinuclidinyl derivatives are instrumental in mapping the distribution of muscarinic receptors in the brain. Autoradiographic methods using [3H]quinuclidinyl benzilate have been employed to create three-dimensional reconstructions of receptor binding patterns in the developing human brainstem, providing insights into the neurochemical basis of brainstem disorders. nih.gov The ability of these compounds to cross the blood-brain barrier allows for in vivo studies of the central cholinergic system's role in cognition, learning, and memory. mmsl.cztaylorandfrancis.com

Future research could leverage this compound to investigate the role of muscarinic receptors in less-explored areas, such as the interplay between the nervous and immune systems, or the involvement of specific mAChR subtypes in the progression of neurodegenerative diseases. The development of even more selective analogs, as discussed in the previous section, will further enhance the precision of these investigations.

Table 2: Application of 3-Quinuclidinyl Derivatives in Biological Systems Research

| Derivative | Biological System/Model | Research Focus | Reference |

|---|---|---|---|

| (2S, 3'R) this compound | Rabbit vas deferens, guinea-pig atrium, ileum, and uterus | Characterization of M1, M2, M3, and putative M4 muscarinic receptor profiles. | nih.gov |

| [3H]Quinuclidinyl benzilate | Rat lung | Identification and distribution of M1, M2, and M3 muscarinic receptor subtypes in central and peripheral airways. | nih.gov |

| [3H]Quinuclidinyl benzilate | Developing human brainstem | Quantitative and three-dimensional mapping of muscarinic receptor distribution. | nih.gov |

| 3-Quinuclidinyl benzilate | Animal models | Studying the central and peripheral effects of muscarinic receptor antagonism. | mmsl.cz |

Advanced Analytical Method Development for Ultra-Trace Detection of this compound in Environmental or Research Samples

The ability to detect and quantify this compound at ultra-trace levels is critical for both environmental monitoring and research applications. While methods specifically for this compound are not as widely published, the extensive work on its close analog, 3-quinuclidinyl benzilate (BZ), provides a strong foundation for future development.

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been successfully employed for the determination of BZ and its metabolites, 3-quinuclidinol (B22445) and benzilic acid, in complex matrices like urine and soil. nih.govresearchgate.netresearchgate.net These methods often involve a derivatization step to improve the chromatographic behavior and mass spectrometric detection of the analytes. nih.gov For instance, a derivatization method using trichloroethyl chloroformate has been shown to enhance the detectability of 3-quinuclidinol by GC-MS. researchgate.net

Isotope dilution mass spectrometry is a particularly powerful technique for achieving high accuracy and precision in quantitative analysis. nih.govresearchgate.net A validated LC-MS/MS method for the determination of BZ in rat plasma has been developed with a limit of quantification of 0.5 ng/mL, demonstrating the high sensitivity achievable with modern instrumentation. nih.gov

For rapid and on-site detection, a fluorescent microsphere-based immunochromatographic strip has been developed for BZ, with limits of detection in the low ng/mL range in urine and plasma samples. rsc.org This approach offers a promising avenue for the development of portable and sensitive detection systems for this compound. The principles of these established methods for BZ can be readily adapted for the ultra-trace detection of this compound in various environmental and biological samples, which will be crucial for pharmacokinetic studies, environmental fate analysis, and forensic investigations.

Table 3: Advanced Analytical Methods for the Detection of 3-Quinuclidinyl Benzilate (Applicable to this compound)

| Analytical Technique | Sample Matrix | Key Features | Reference |

|---|---|---|---|

| Isotope Dilution GC-MS | Urine | Confirmatory test for human exposure, quantifies parent compound and metabolites. | nih.govresearchgate.net |

| GC-MS with Derivatization | Soil | Enhanced detection of the degradation product 3-quinuclidinol. | researchgate.net |

| LC-MS/MS | Rat Plasma | Sensitive and rapid method for pharmacokinetic studies, with a limit of quantification of 0.5 ng/mL. | nih.gov |

| Fluorescent Microsphere-based Immunochromatographic Strip | Urine, Plasma, Water | Rapid, sensitive, and quantitative on-site detection. | rsc.org |

Integration of Omics Technologies to Elucidate Downstream Effects of this compound in Research Models

The advent of omics technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful, hypothesis-free approach to unravel the complex downstream biological effects of this compound. nih.gov By providing a global view of changes in gene expression, protein levels, and metabolite profiles, these technologies can help to identify novel signaling pathways, molecular targets, and biomarkers associated with the compound's activity.

While direct omics studies on this compound are still emerging, research on other anticholinergic compounds and in related fields provides a clear roadmap. Transcriptomic profiling has been used to identify therapeutic candidates for airway hyperreactivity by analyzing gene expression changes in vagal ganglia. nih.gov This approach could be applied to models treated with this compound to understand its effects on neuronal gene expression and identify new therapeutic applications.

Furthermore, transcriptomics-based drug repositioning pipelines have been developed to identify potential therapeutic uses for existing drugs by comparing disease-specific gene expression signatures with drug-induced expression profiles. nih.gov Such an approach could be used to explore new indications for this compound and its analogs.

The integration of multiple omics datasets (multi-omics) provides an even more comprehensive understanding of a compound's mechanism of action. mdpi.comresearchgate.net For example, combining transcriptomic and metabolomic data can link changes in gene expression to alterations in metabolic pathways. Given the widespread expression of muscarinic receptors and their involvement in numerous physiological processes, a multi-omics approach would be particularly valuable for elucidating the full spectrum of this compound's effects in various research models, from cell cultures to whole organisms. This could lead to the discovery of novel biomarkers of exposure and effect, as well as a deeper understanding of the compound's therapeutic potential and off-target effects.

Table 4: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Potential Research Application | Rationale/Example from Related Research | Reference |

|---|---|---|---|

| Transcriptomics | Identify gene expression changes in response to this compound in neuronal and peripheral tissues. | Transcriptomic profiling of vagal ganglia to find asthma therapeutics. | nih.gov |

| Proteomics | Characterize alterations in protein expression and post-translational modifications following treatment. | Proteomics is a key tool for discovering disease markers and therapeutic targets. | mdpi.com |

| Metabolomics | Profile changes in endogenous metabolites to understand the impact on metabolic pathways. | Metabolomics helps elucidate the pharmacological impacts of bioactive compounds. | researchgate.net |

| Multi-Omics Integration | Provide a systems-level understanding of the compound's mechanism of action by integrating data from different omics layers. | Multi-omics approaches offer a comprehensive view of complex biological processes and disease. | nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Quinuclidinyl tropate in laboratory settings?

- Methodological Guidance :

- Prioritize purity (>98%) and reaction yield by using controlled conditions (e.g., temperature, solvent selection, and catalyst ratios).

- Characterize intermediates and final products via NMR, HPLC, and mass spectrometry to confirm structural integrity .

- Document synthetic protocols in detail, including reagent sources and purification steps, to ensure reproducibility .

Q. How should researchers select analytical techniques to validate the identity and purity of this compound?

- Methodological Guidance :

- Combine spectroscopic methods (e.g., H/C NMR for structural confirmation) with chromatographic techniques (e.g., HPLC for purity assessment).

- Cross-reference spectral data with published standards or databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .

- Report retention times, column specifications, and detection limits in supplementary materials for peer validation .

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Methodological Guidance :

- Use fume hoods, gloves, and protective eyewear to minimize exposure, as analogs like 3-Quinuclidinone Hydrochloride are classified as hazardous .

- Store compounds in airtight, labeled containers under inert conditions to prevent degradation .

- Dispose of waste via certified hazardous-material protocols, adhering to federal and institutional guidelines .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s bioactivity while addressing variability?

- Methodological Guidance :

- Use a logarithmic concentration range (e.g., 0.1–100 μM) to capture full dose-response curves.

- Include positive/negative controls (e.g., known agonists/antagonists) and triplicate measurements to minimize experimental noise .

- Apply statistical models (e.g., nonlinear regression for IC/EC calculations) and report confidence intervals .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s receptor binding?

- Methodological Guidance :

- Re-evaluate computational parameters (e.g., force fields, solvation models) to align with experimental conditions (e.g., pH, temperature) .

- Conduct binding assays (e.g., SPR, ITC) to validate in silico docking results .

- Perform meta-analyses of existing literature to identify methodological biases or gaps in data interpretation .

Q. How should multi-center studies ensure reproducibility in pharmacological evaluations of this compound?

- Methodological Guidance :

- Standardize protocols across labs (e.g., cell lines, assay buffers, equipment calibration) and share raw data via open-access repositories .

- Use blinded analysis and inter-lab validation to reduce observer bias .

- Publish detailed supplementary materials, including instrument settings and statistical code, to enable replication .

Q. What ethical and data-sharing frameworks apply to studies involving this compound’s neuropharmacological effects?

- Methodological Guidance :

- Obtain ethics approval for animal/human studies, specifying participant selection criteria and informed consent processes .

- Anonymize and archive raw data (e.g., behavioral assays, imaging) for ≥5 years to support future meta-analyses .

- Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。